molecular formula C10H8ClNO2 B1351832 6-chloro-1-methyl-1H-indole-2-carboxylic acid CAS No. 680569-83-9

6-chloro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1351832
CAS No.: 680569-83-9
M. Wt: 209.63 g/mol
InChI Key: BMHTUBVXMTYFAS-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H8ClNO2. It belongs to the indole family, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals . This compound is characterized by a chloro group at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 2nd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methyl-1H-indole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination, methylation, and carboxylation processes, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-1-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-methyl-1H-indole: Lacks the carboxylic acid group.

    1-Methyl-1H-indole-2-carboxylic acid: Lacks the chloro group.

    6-Chloro-1H-indole-2-carboxylic acid: Lacks the methyl group.

Uniqueness

6-Chloro-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of all three functional groups (chloro, methyl, and carboxylic acid) on the indole ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

6-chloro-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHTUBVXMTYFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406467
Record name 6-chloro-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680569-83-9
Record name 6-chloro-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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